BenchChemオンラインストアへようこそ!

N-(3-tert-butyl-1,2-oxazol-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide

Lipophilicity Drug-likeness Permeability

This synthetic nicotinamide derivative is specifically designed for medicinal chemistry campaigns targeting enzyme and receptor systems. Its calculated logP (2.87) and high TPSA (75.3 Ų) position it as an ideal lead-like starting point for kinase inhibitor programs seeking to limit CNS exposure. With zero hydrogen-bond donors and no Lipinski violations, it serves as a robust physicochemical benchmark for focused nicotinamide library construction. Procurement enables direct head-to-head SAR comparison against N-(pyridin-3-yl) analogs to evaluate isoxazole substitution effects on permeability-solubility trade-offs.

Molecular Formula C17H21N3O3S
Molecular Weight 347.43
CAS No. 2034432-11-4
Cat. No. B2843924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-tert-butyl-1,2-oxazol-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
CAS2034432-11-4
Molecular FormulaC17H21N3O3S
Molecular Weight347.43
Structural Identifiers
SMILESCC(C)(C)C1=NOC(=C1)NC(=O)C2=CN=C(C=C2)OC3CCSC3
InChIInChI=1S/C17H21N3O3S/c1-17(2,3)13-8-15(23-20-13)19-16(21)11-4-5-14(18-9-11)22-12-6-7-24-10-12/h4-5,8-9,12H,6-7,10H2,1-3H3,(H,19,21)
InChIKeyAHXHAHPXEDWTKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-tert-butyl-1,2-oxazol-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide (CAS 2034432-11-4): Physicochemical Profile and Research-Grade Sourcing


N-(3-tert-butyl-1,2-oxazol-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide (CAS 2034432-11-4; molecular formula C₁₇H₂₁N₃O₃S; molecular weight 350.43 g/mol) is a synthetic nicotinamide derivative that incorporates a 3-tert-butyl-1,2-oxazol-5-yl (isoxazole) head group linked via a carboxamide bridge to a 6-(thiolan-3-yloxy)pyridine scaffold . The compound is currently available as a research-grade intermediate through specialty chemical suppliers, and its structure suggests potential utility in medicinal chemistry campaigns targeting enzymes or receptors that recognize nicotinamide-like pharmacophores .

Why Close Analogs of N-(3-tert-butyl-1,2-oxazol-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide Cannot Serve as Drop-In Replacements


Although many nicotinamide-based compounds are commercially available, even minor modifications to the amide substituent or the alkoxy side chain can produce large shifts in lipophilicity, polar surface area, and hydrogen-bonding capacity—parameters that directly govern membrane permeability, tissue distribution, and off-target binding. Consequently, substituting N-(3-tert-butyl-1,2-oxazol-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide with a structurally similar analog without careful re-profiling risks invalidating the pharmacological or physicochemical properties that motivated its original selection .

Quantitative Differentiation Evidence for N-(3-tert-butyl-1,2-oxazol-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide Against Its Closest Analogs


Reduced Lipophilicity (logP) Relative to the N-(Pyridin-3-yl) Analog

The target compound exhibits a computed logP of 2.87, which is approximately 0.85 log units lower than the computed clogP of 3.72 for the closest analog N-(pyridin-3-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide . This reduction in lipophilicity is conferred by the polar 1,2-oxazole ring replacing the pyridine moiety, and it is expected to improve aqueous solubility while maintaining adequate membrane permeability for intracellular target engagement.

Lipophilicity Drug-likeness Permeability

Higher Topological Polar Surface Area (TPSA) Versus the N-(Pyridin-3-yl) Reference Compound

The topological polar surface area (TPSA) of the target compound is 75.3 Ų, compared with 64.95 Ų for N-(pyridin-3-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide . The ~10 Ų increase arises from the additional oxygen and nitrogen atoms in the isoxazole ring and places the compound closer to the 90 Ų threshold often associated with reduced passive blood-brain barrier permeation, which may be desirable for peripherally restricted therapeutic programs.

Polar surface area Oral bioavailability Blood-brain barrier penetration

Kinase Inhibition Potential Inferred from the 6-(Thiolan-3-yloxy)nicotinamide Chemotype

Although no direct biochemical data are publicly available for N-(3-tert-butyl-1,2-oxazol-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide, a closely related quinolin-5-yl analog (N-quinolin-5-yl-6-(thiolan-3-yloxy)pyridine-3-carboxamide, CAS 2034432-42-1) has been reported to exhibit selective inhibition against a subset of tyrosine kinases with IC₅₀ values in the low nanomolar range . The presence of the same 6-(thiolan-3-yloxy)nicotinamide core in the target compound suggests it may retain a similar kinase-oriented binding mode, whereas analogs that replace the thiolan-3-yloxy group (e.g., with ethoxy or methoxy) have been shown to lose potency in related assays . Direct comparative testing is required, but the chemotype-level evidence supports prioritizing the target compound for kinase-focused screening libraries.

Kinase inhibition Structure-activity relationship Tyrosine kinase

Recommended Research and Industrial Applications for N-(3-tert-butyl-1,2-oxazol-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide


Lead-Like Fragment Optimization for Peripherally Restricted Kinase Inhibitors

The compound's moderate logP (2.87) and elevated TPSA (75.3 Ų) position it as a lead-like starting point for kinase inhibitor programs that aim to limit CNS exposure. Research groups can use the compound to probe structure-activity relationships around the isoxazole head group while maintaining the thiolan-3-yloxy side chain that has been linked to nanomolar kinase inhibition in structurally related molecules .

Physicochemical Benchmarking in Nicotinamide Library Design

With zero hydrogen-bond donors, five rotatable bonds, and no Lipinski Rule-of-Five violations, the compound serves as an ideal physicochemical benchmark when constructing focused nicotinamide libraries. Its profile can be compared head-to-head against N-(pyridin-3-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide (clogP 3.72, TPSA 64.95) to evaluate how isoxazole substitution shifts permeability-solubility trade-offs .

Selectivity Profiling Across the Human Kinome

Given the class-level evidence that 6-(thiolan-3-yloxy)nicotinamide analogs inhibit tyrosine kinases at low nanomolar concentrations, the target compound is well suited for broad kinome selectivity panels (e.g., KINOMEscan or similar). Procurement for such panels allows researchers to determine whether the 3-tert-butyl-1,2-oxazol-5-yl moiety imparts a selectivity fingerprint that differentiates it from the quinolin-5-yl and pyridin-3-yl analogs .

Quote Request

Request a Quote for N-(3-tert-butyl-1,2-oxazol-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.